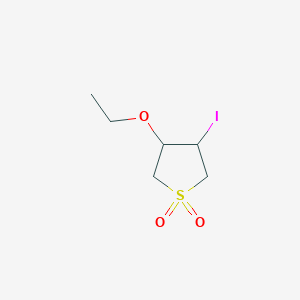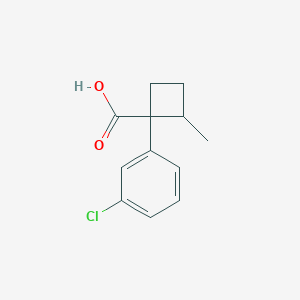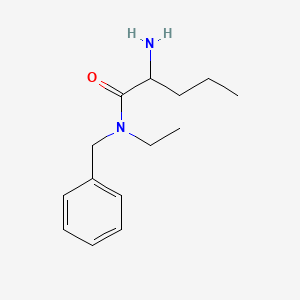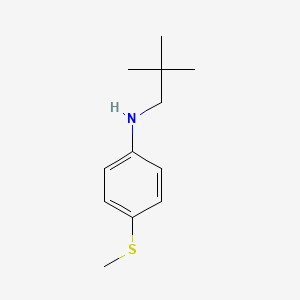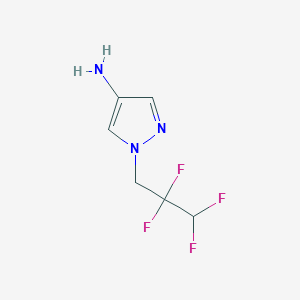![molecular formula C17H16N2O2 B13303144 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde](/img/structure/B13303144.png)
1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring substituted with a 4-methylphenoxyethyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenol with ethylene oxide to form 4-methylphenoxyethanol. This intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzodiazole ring. The final step involves the oxidation of the resulting compound to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carboxylic acid.
Reduction: 1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-methanol.
Substitution: Various substituted benzodiazole derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
- 1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazole
- 2-(4-Methylphenoxy)ethylphosphinate
Uniqueness
1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde is unique due to the presence of both the benzodiazole ring and the carbaldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C17H16N2O2/c1-13-6-8-14(9-7-13)21-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,12H,10-11H2,1H3 |
InChI Key |
FFFGGCKZBUURQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


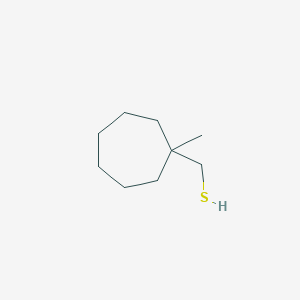
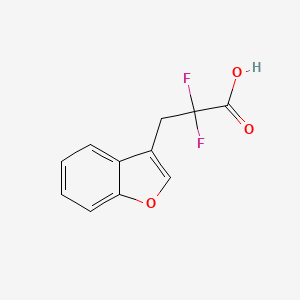
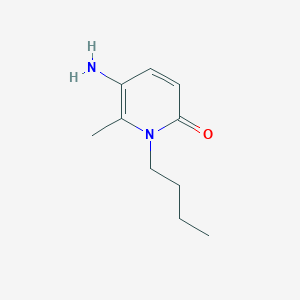
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303093.png)
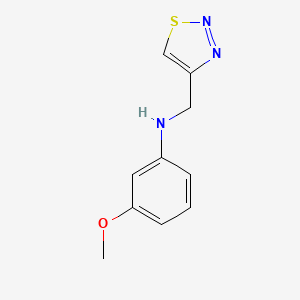
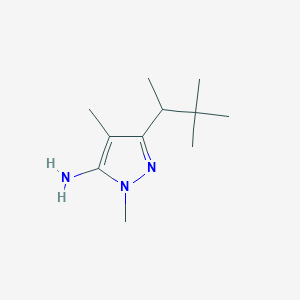
![8-Phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13303117.png)
![Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B13303124.png)
